3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Beschreibung
3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (hereafter referred to as Compound II) is a spirocyclic hydantoin derivative characterized by a naphthalene ring fused to an imidazolidine-dione core. This compound has garnered attention in medicinal chemistry due to its structural versatility and biological activity. Synthetically, it is prepared via alkylation or microwave-assisted coupling of spirohydantoin intermediates with arylpiperazine moieties, as detailed in multiple studies . Its unique spiro architecture enhances conformational rigidity, which is critical for target-binding specificity .
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWLMZRNIFQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168251 | |
| Record name | 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57998-96-6, 6331-65-3 | |
| Record name | 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57998-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(imidazolidine-4,1'(2'H)-naphthalene)-2,5-dione, 3',4'-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057998966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57998-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC37014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Bucherer-Lieb Method
The Bucherer-Lieb reaction is one of the classic approaches used for synthesizing spirohydantoins, including 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione.
- The reaction typically involves the condensation of a cyclic ketone with sodium cyanide and ammonium carbonate in an aqueous medium.
- The reaction mixture is maintained under controlled temperature and pH conditions to facilitate cyclization.
- This method has been reported to yield moderate to high amounts of the target compound, with yields ranging from 60% to 80% depending on specific reaction conditions and starting materials used.
Strecker Synthesis
Another method employed for synthesizing this compound is the modified Strecker synthesis.
- This approach involves mixing a cyclic ketone with sodium cyanide and ammonium chloride in an aqueous solution.
- The mixture is allowed to react under controlled conditions for several hours, followed by extraction and purification steps.
- The Strecker method has shown similar yields as the Bucherer-Lieb method, often achieving about 70% yield for various derivatives of spirohydantoins.
Alkylation Reactions
Alkylation reactions are also utilized in the preparation of derivatives of spirohydantoins.
- In this method, an appropriate spirohydantoin is treated with an alkylating agent in the presence of a base (e.g., potassium carbonate) in a solvent such as acetonitrile.
- The reaction is typically heated to facilitate the alkylation process.
- Yields for alkylation reactions can vary significantly based on the nature of the alkylating agent and reaction conditions but generally fall within the range of 60% to 75%.
After synthesis, it is crucial to characterize the synthesized compounds to confirm their structures and purity.
Spectroscopic Analysis
The characterization of this compound typically involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both $$^{1}H$$ and $$^{13}C$$ NMR are employed to elucidate the molecular structure.
Infrared (IR) Spectroscopy: Used to identify functional groups present in the compound.
Quantum-Chemical Calculations
In addition to experimental techniques, quantum-chemical calculations (e.g., Density Functional Theory) are often utilized to predict molecular properties and validate experimental findings.
The preparation methods for this compound demonstrate a range of synthetic strategies that can be employed depending on desired yields and specific structural modifications. The Bucherer-Lieb and Strecker methods stand out as effective routes for synthesizing this compound with satisfactory yields. Characterization through spectroscopic techniques further ensures that synthesized products meet required standards for research and application.
Data Table: Summary of Preparation Methods
| Method | Reactants | Yield (%) | Key Features |
|---|---|---|---|
| Bucherer-Lieb | Cyclic ketone + NaCN + (NH₄)₂CO₃ | 60 - 80 | Classic method for spirohydantoins |
| Strecker | Cyclic ketone + NaCN + NH₄Cl | 70 | Modified approach with good yields |
| Alkylation | Spirohydantoin + Alkylating agent | 60 - 75 | Versatile for creating derivatives |
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of Compound II are best understood when compared to analogous spirohydantoin derivatives. Below is a detailed analysis:
Key Structural-Activity Relationships (SAR)
Spiro Ring System :
- Compound II’s naphthalene moiety confers enhanced lipophilicity and π-π stacking interactions compared to indene-based Compound I, contributing to its superior anticancer activity .
- Tetralin-containing derivatives (e.g., Compound 19) exhibit higher 5-HT receptor affinity due to increased van der Waals interactions in hydrophobic binding pockets .
Substituent Effects: The 4-acetylphenylpiperazinylalkyl chain in Compound II optimizes thymidine phosphorylase (TP) inhibition by forming hydrogen bonds with catalytic residues . Methoxy groups (e.g., Compound 22) enhance 5-HT1A receptor binding by mimicking endogenous serotonin’s hydroxyl interactions .
Stereochemistry :
- R-isomers of Compound II show higher TP inhibitory activity than S-isomers, as confirmed by molecular docking .
- Enantiomeric purity in spirohydantoins (e.g., Compound 19) dictates receptor subtype selectivity (5-HT1A vs. 5-HT7) .
Pharmacological and Toxicity Profiles
Biologische Aktivität
3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 216.24 g/mol. The compound features a spirocyclic structure that contributes to its diverse biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities attributed to this compound are summarized below:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of spirocyclic compounds. For instance:
- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cell proliferation and survival. Similar compounds have shown efficacy in targeting MDM2-p53 interactions, which are crucial in various cancers .
- Case Study : A recent study evaluated a series of spirocyclic derivatives against cancer cell lines such as LNCaP and HCT116. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.2 to 3.5 µM .
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also possess similar effects:
- In vitro Studies : Compounds with analogous structures have demonstrated activity against various bacterial strains. For example, spiro[imidazolidine] derivatives have been tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, and compounds targeting inflammatory pathways are of great interest:
- Research Findings : Some spirocyclic compounds have shown promise in reducing inflammatory markers in vitro and in vivo. These findings suggest that this compound could be investigated further for its anti-inflammatory potential .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of MDM2-p53 interaction | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Studies
Several studies have focused on the synthesis and evaluation of spirocyclic compounds similar to this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activity against multiple cell lines. The findings indicated that modifications to the spiro structure could enhance biological activity .
- In Vivo Studies : Another research effort evaluated the therapeutic index of related compounds in animal models, demonstrating significant anticancer effects without notable toxicity .
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Stereochemistry : Enantiomers (e.g., R- and S-isomers) show divergent activity profiles. For example, (R)-isomers of tetralinohydantoin derivatives exhibit enhanced 5-HT₁A receptor binding, suggesting neuropharmacological potential .
- Substituents :
What contradictions exist in synthetic protocols, and how are they resolved?
Advanced Experimental Design
Discrepancies in reagent stoichiometry are noted:
- Molar Ratios : Reactions with ketones require excess formaldehyde (6:1 ratio) compared to standard protocols (3:1), likely due to thioamide reactivity .
- Catalyst Efficiency : Acetic acid vs. HCl alters reaction rates; HCl accelerates cyclization but may reduce yield in thioamide systems .
Resolution : Iterative optimization via DOE (Design of Experiments) is recommended, adjusting pH, temperature, and catalyst loading .
What methodologies are used to evaluate the compound’s safety profile in preclinical studies?
Q. Advanced Toxicity Assessment
- Hemolysis Assays : Confirm erythrocyte compatibility (e.g., <5% hemolysis at 100 μM) .
- Selectivity Index (SI) : Calculated as IC₅₀(non-cancer)/IC₅₀(cancer). Compound 4 shows SI >10 for MCF-7 vs. normal fibroblasts .
- In Vivo Models : Xenograft studies (proposed but not yet reported) are needed to validate low systemic toxicity .
How can computational methods complement experimental research on this compound?
Advanced Theoretical Approaches
While not directly cited in evidence, suggested methodologies include:
- Docking Studies : Predict interactions with HDACs (hydroxamate targets) or 5-HT₁A receptors .
- DFT Calculations : Analyze spirocyclic strain and electronic effects on reactivity .
- MD Simulations : Model membrane permeability of derivatives with lipophilic substituents .
What are the challenges in scaling up synthesis for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
